1-(4-Methoxybenzoyl)piperidine-4-carbonitrile
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Overview
Description
1-(4-Methoxybenzoyl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-methoxybenzoyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carbonitrile typically involves the reaction of 4-methoxybenzoyl chloride with piperidine-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Methoxybenzoyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 1-(4-hydroxybenzoyl)piperidine-4-carbonitrile, while reduction of the carbonitrile group yields 1-(4-methoxybenzoyl)piperidine-4-amine.
Scientific Research Applications
1-(4-Methoxybenzoyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzoyl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, while the piperidine ring can enhance binding affinity through its conformational flexibility. The carbonitrile group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-(4-Methoxybenzoyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(4-Hydroxybenzoyl)piperidine-4-carbonitrile: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.
1-(4-Methoxybenzoyl)piperidine-4-amine: This compound has an amine group instead of a carbonitrile group, which can influence its chemical behavior and biological activity.
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which can alter its solubility and reactivity.
Properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-13-4-2-12(3-5-13)14(17)16-8-6-11(10-15)7-9-16/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDPKMDBCATCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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